molecular formula C23H26N2O B217415 N,N-Diethyl-alpha-methyl-2-phenyl-4-quinolinepropanamide CAS No. 105279-00-3

N,N-Diethyl-alpha-methyl-2-phenyl-4-quinolinepropanamide

Cat. No. B217415
CAS RN: 105279-00-3
M. Wt: 346.5 g/mol
InChI Key: HKFDSBSINIWQPC-UHFFFAOYSA-N
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Description

“N,N-Diethyl-alpha-methyl-2-phenyl-4-quinolinepropanamide” is a chemical compound . It is also known by its equivalent term "DEMPQP" . The CAS Registry Number for this compound is 105279-00-3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-Diethyl-alpha-methyl-2-phenyl-4-quinolinepropanamide” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information are not explicitly provided in the sources I have access to .

Mechanism of Action

“N,N-Diethyl-alpha-methyl-2-phenyl-4-quinolinepropanamide” is known to be a stereoselective inhibitor of 11195 binding to benzodiazepine binding sites . The RN given refers to the (-)-isomer 105279-00-3 .

properties

IUPAC Name

N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-4-25(5-2)23(26)17(3)15-19-16-22(18-11-7-6-8-12-18)24-21-14-10-9-13-20(19)21/h6-14,16-17H,4-5,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFDSBSINIWQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)CC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909408
Record name N,N-Diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-alpha-methyl-2-phenyl-4-quinolinepropanamide

CAS RN

105279-00-3
Record name N,N-Diethyl-alpha-methyl-2-phenyl-4-quinolinepropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105279003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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